molecular formula C14H11N3O2 B1405467 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid CAS No. 1635407-37-2

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid

Cat. No. B1405467
M. Wt: 253.26 g/mol
InChI Key: PSYLXNSIVMPPBR-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid (3-MPQC) is an organic compound belonging to the quinoline family of compounds. It is a heterocyclic aromatic compound with a molecular formula of C13H10N2O2. 3-MPQC is a white crystalline solid with a melting point of 130°C. It is soluble in organic solvents such as ethanol, methanol, and ethyl acetate, and is insoluble in water.

Scientific Research Applications

Heterocyclic Compounds and Chemical Synthesis

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is part of a broader family of compounds known for their heterocyclic nature, encompassing quinoline derivatives. These compounds are pivotal in organic chemistry, serving as building blocks for various synthetic and medicinal chemistry applications. Quinoline and its derivatives, including the specified compound, exhibit a wide range of biological activities and are used in the synthesis of dyes, pharmaceuticals, and as catalysts in chemical reactions. The structural diversity and electronic properties of quinoline derivatives make them essential in developing new chemical entities with potential therapeutic applications (Aastha Pareek and Dharma Kishor, 2015).

Anticorrosive Applications

Beyond pharmaceutical applications, quinoline derivatives, including 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid, find utility in materials science, particularly as anticorrosive agents. Their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding make them effective in protecting metals from corrosion. This application is crucial in extending the life and maintaining the integrity of metal structures in various industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).

Optoelectronic Materials

The integration of quinoline derivatives into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promise in electronic devices, luminescent elements, and photoelectric conversion elements, among others. The ability to manipulate the electronic and photophysical properties of quinoline derivatives through chemical modifications enables the design of materials with specific functionalities tailored for optoelectronic applications (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-17-8-12(7-16-17)11-5-10-4-9(14(18)19)2-3-13(10)15-6-11/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYLXNSIVMPPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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